molecular formula C16H25N3OS B2517930 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1351622-23-5

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No. B2517930
CAS RN: 1351622-23-5
M. Wt: 307.46
InChI Key: MTEJXQDZHMYSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical entity that appears to be related to a class of compounds that involve piperidine and imidazole rings. These compounds are of interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can provide insight into the synthesis, structure, and properties of similar molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be catalyzed by various reagents. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This suggests that the synthesis of the compound may also involve a multi-step process with a catalyst to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and piperidine rings is characterized by spectral studies, including IR, 1H and 13C NMR, and mass spectrometry . These techniques allow for the identification of functional groups, the confirmation of molecular frameworks, and the determination of the compound's purity and identity.

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles provides insight into the types of chemical reactions that similar compounds may undergo. The electrochemical oxidation in the presence of nucleophiles indicates that p-quinone imine intermediates can participate in Michael addition reactions . This information is relevant to understanding the reactivity of the compound , as it may also form intermediates that can undergo similar addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone are not provided, the properties of related compounds can be inferred. The antimicrobial screening of the synthesized piperazine derivatives suggests that these compounds have the potential to exhibit biological activity . This implies that the compound may also possess similar properties, which could be explored through in vitro studies.

Scientific Research Applications

Disposition and Metabolism in Human Subjects

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, as a chemical entity, may not have direct studies available under its exact name in the provided search results. However, related compounds and their applications in scientific research, particularly focusing on metabolism and disposition in humans, can offer insights. For example, the study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the process of metabolic profiling and characterization in humans. This involves the use of high-performance liquid chromatography-mass spectrometry and NMR spectroscopy, showcasing the compound's elimination mainly via feces and identifying principal circulating components in plasma. Such methodologies could be relevant for studying 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone and related compounds within scientific research contexts, especially in drug development and pharmacokinetics studies (Renzulli et al., 2011).

Pharmacological Implications in Neurological Conditions

Research on neurological conditions, such as Parkinsonism, induced by drug synthesis byproducts (e.g., MPTP found in meperidine-analog synthesis), underscores the importance of chemical synthesis processes and their unintended consequences. This highlights the significance of understanding the chemical properties and reactions involved in synthesizing compounds like 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, which could have implications in neurological research and therapy (Langston et al., 1983).

Therapeutic Potential in Cancer Treatment

The application of temozolomide, an imidazole tetrazinone derivative, in treating progressive low-grade glioma highlights the therapeutic potential of imidazole compounds in cancer treatment. This suggests areas of exploration for compounds with imidazolyl groups, like 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone, in developing treatments for various cancers, leveraging their mechanism of inhibiting DNA replication (Quinn et al., 2003).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to make definitive statements .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its mechanism of action, toxicity, and efficacy in various systems .

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c20-16(12-21-15-3-1-2-4-15)19-8-5-14(6-9-19)11-18-10-7-17-13-18/h7,10,13-15H,1-6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEJXQDZHMYSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.